molecular formula C20H23FN2O4S B4911606 4-fluoro-N-(2-methoxyphenyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide

4-fluoro-N-(2-methoxyphenyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No.: B4911606
M. Wt: 406.5 g/mol
InChI Key: MRXFUGOKGIXJHE-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-methoxyphenyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique combination of functional groups, including a fluoro substituent, a methoxyphenyl group, a piperidinyl moiety, and a sulfonylbenzamide core, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-methoxyphenyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include the following steps:

    Formation of the sulfonylbenzamide core: This can be achieved by reacting a suitable benzoyl chloride derivative with a sulfonamide under basic conditions.

    Introduction of the piperidinyl group: The piperidinyl moiety can be introduced via nucleophilic substitution reactions, often using piperidine or its derivatives.

    Fluorination and methoxylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-methoxyphenyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

4-fluoro-N-(2-methoxyphenyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its chemical properties may be exploited in the design of advanced materials, such as polymers or coatings with specific functionalities.

    Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study molecular interactions and pathways.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex molecules or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-methoxyphenyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of the fluoro and methoxy groups can enhance its binding affinity and selectivity, while the piperidinyl and sulfonylbenzamide moieties contribute to its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(2-methoxyphenyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide: can be compared with other sulfonylbenzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro substituent can enhance metabolic stability and binding interactions, while the methoxyphenyl group may improve solubility and bioavailability. The piperidinyl moiety adds to its structural diversity, making it a versatile compound for various applications.

Properties

IUPAC Name

4-fluoro-N-(2-methoxyphenyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-14-9-11-23(12-10-14)28(25,26)19-13-15(7-8-16(19)21)20(24)22-17-5-3-4-6-18(17)27-2/h3-8,13-14H,9-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXFUGOKGIXJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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